molecular formula C9H8BrN5O B432022 N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine CAS No. 74189-10-9

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine

Cat. No.: B432022
CAS No.: 74189-10-9
M. Wt: 282.1g/mol
InChI Key: UCKZCSWWTVQVFN-UHFFFAOYSA-N
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Description

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C9H8BrN5O and a molecular weight of 282.11 g/mol. It is known for its potential use as a reagent in the preparation of 6,8-disubstituted 2-guanidino-4(3H)-quinazolinones, which are considered potential antifungal agents.

Preparation Methods

The synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine typically involves the reaction of 6-bromo-4-hydroxyquinazoline with guanidine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.

Chemical Reactions Analysis

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction:

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various quinazolinone derivatives, which have potential antifungal properties.

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and antifungal effects.

    Medicine: Research is ongoing to explore the potential therapeutic applications of quinazolinone derivatives in treating fungal infections.

    Industry: The compound and its derivatives may find applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine and its derivatives involves interactions with specific molecular targets. These interactions can inhibit the growth of fungi by interfering with essential biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s antifungal activity suggests it may disrupt cell wall synthesis or other critical functions in fungal cells.

Comparison with Similar Compounds

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:

  • N-(6-chloro-4-hydroxyquinazolin-2-yl)guanidine
  • N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine
  • N-(6-iodo-4-hydroxyquinazolin-2-yl)guanidine

These compounds share a similar quinazolinone core structure but differ in the halogen substituent at the 6-position. The uniqueness of this compound lies in its specific bromine substituent, which may confer distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKZCSWWTVQVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 2
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 3
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 4
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 5
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
Reactant of Route 6
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine

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